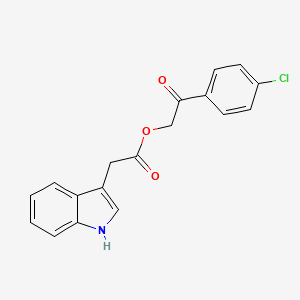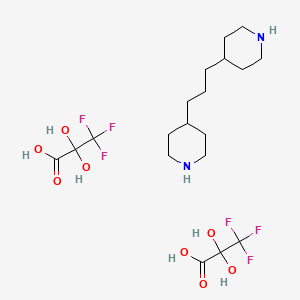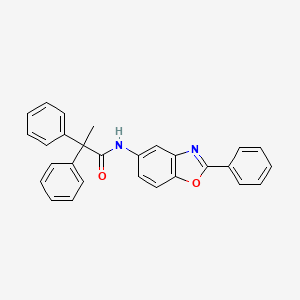
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate, also known as Indo-1, is a fluorescent dye used in scientific research. It is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. Indo-1 is used to study intracellular calcium dynamics in living cells and has been widely used in neuroscience, pharmacology, and cell biology research.
Wirkmechanismus
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate works by binding to calcium ions, causing a conformational change that results in a shift in the wavelength of its fluorescence. This shift can be detected using a fluorescence microscope or a flow cytometer. The amount of fluorescence emitted by 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is proportional to the concentration of calcium ions in the cell, allowing researchers to measure changes in intracellular calcium concentration.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has no known biochemical or physiological effects on living cells. It is an inert compound that does not interfere with cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate has several advantages for lab experiments. It is a highly sensitive and specific calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. It is also relatively easy to use, and can be used in a variety of experimental systems, including cultured cells and tissues. However, there are also some limitations to its use. It requires a fluorescence microscope or flow cytometer to detect changes in fluorescence, which may not be available in all labs. In addition, the dye has a limited dynamic range, which can make it difficult to detect small changes in intracellular calcium concentration.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate in scientific research. One area of interest is the development of new fluorescent dyes that can be used to measure other intracellular signaling molecules, such as cyclic AMP and cyclic GMP. Another area of interest is the development of new imaging techniques that can be used to visualize changes in intracellular calcium concentration in real-time in living animals. Finally, there is also interest in using 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate to study the role of calcium signaling in disease processes, such as cancer and neurodegenerative diseases.
Synthesemethoden
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate can be synthesized using a multi-step process starting from indole. The first step involves the conversion of indole to 3-nitroindole, which is then reduced to 3-aminoindole. The amino group is then protected with a tert-butyloxycarbonyl group, and the resulting compound is reacted with 4-chlorophenylacetic acid to form the ester. The final step involves deprotection of the amino group to yield 2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-2-oxoethyl 1H-indol-3-ylacetate is widely used in scientific research to study intracellular calcium dynamics. It is a calcium-sensitive fluorescent dye that can be used to measure changes in intracellular calcium concentration in real-time. This is important because calcium is a key signaling molecule in cells, and changes in intracellular calcium concentration can have profound effects on cellular processes such as neurotransmitter release, muscle contraction, and gene expression.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-14-7-5-12(6-8-14)17(21)11-23-18(22)9-13-10-20-16-4-2-1-3-15(13)16/h1-8,10,20H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWAEHDWBPCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(1H-indol-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B4935338.png)
![2,6-dimethyl-4-[(4-nitrophenyl)acetyl]morpholine](/img/structure/B4935339.png)
![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4935343.png)

![2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)

![N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide](/img/structure/B4935377.png)

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)

